sodium;acetic acid;acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium acetate, also known as sodium ethanoate, is the sodium salt of acetic acid. It is a white, deliquescent powder or crystalline solid that is highly soluble in water. Sodium acetate is commonly used in various industries, including food, textile, and pharmaceuticals, due to its versatile properties .

Vorbereitungsmethoden

Sodium acetate can be prepared through several methods:

Neutralization of Acetic Acid with Sodium Hydroxide: This is an industrial method where acetic acid reacts with sodium hydroxide to form sodium acetate and water[ \text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} ]

Reaction with Sodium Carbonate or Sodium Bicarbonate: Acetic acid reacts with sodium carbonate or sodium bicarbonate to produce sodium acetate, water, and carbon dioxide[ 2\text{CH}_3\text{COOH} + \text{Na}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COONa} + \text{H}_2\text{O} + \text{CO}_2 ] [ \text{CH}_3\text{COOH} + \text{NaHCO}_3 \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} + \text{CO}_2 ]

Oxidation of Ethanol: Ethanol can be oxidized to acetic acid using acidic potassium permanganate, which then reacts with sodium hydroxide to form sodium acetate.

Analyse Chemischer Reaktionen

Sodium acetate undergoes various chemical reactions:

Decarboxylation: When heated with soda lime (a mixture of sodium hydroxide and calcium oxide), sodium acetate undergoes decarboxylation to form methane[ \text{CH}_3\text{COONa} + \text{NaOH} \rightarrow \text{CH}_4 + \text{Na}_2\text{CO}_3 ]

Esterification: Sodium acetate reacts with alkyl halides to form esters. For example, with bromoethane, it forms ethyl acetate[ \text{CH}_3\text{COONa} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{NaBr} ]

Buffer Solution: Sodium acetate is often used in buffer solutions with acetic acid to maintain a stable pH in biochemical applications.

Wissenschaftliche Forschungsanwendungen

Biotechnological Applications

Carbon Source for Culturing Bacteria

Sodium acetate serves as an essential carbon source in microbiological cultures. It supports the growth of various bacteria and enhances the yield of DNA isolation through ethanol precipitation, making it crucial in genetic research and biotechnology applications .

Buffering Agent

Due to its buffering properties, sodium acetate is utilized in biochemical research to maintain stable pH levels during reactions. This is particularly important in enzymatic assays and molecular biology techniques .

Industrial Applications

Textile Industry

In textile manufacturing, sodium acetate neutralizes sulfuric acid waste streams and improves the quality of fabrics. It is also employed as a photoresist agent in dyeing processes .

Concrete Sealant

Sodium acetate acts as an effective sealant for concrete, mitigating water damage while being environmentally friendly and cost-effective compared to traditional epoxy sealants .

Rubber Production

In the production of synthetic rubber, sodium acetate helps retard the vulcanization process, allowing for better control over material properties during manufacturing .

Food Industry

Preservative and Flavoring Agent

Sodium acetate is widely used as a preservative and flavor enhancer in food products. It imparts a distinctive "salt and vinegar" flavor to snacks like potato chips and extends shelf life by controlling pH levels .

Safety Profile

Sodium acetate is recognized as safe for consumption at low concentrations, making it a popular choice in food applications .

Medical Applications

Treatment of Metabolic Acidosis

Sodium acetate is used as an alkalinizing agent to correct metabolic acidosis. It can replace sodium bicarbonate in clinical settings, providing similar benefits without some of the adverse effects associated with bicarbonate therapy .

Electrolyte Replenisher

In medical treatments, sodium acetate is administered intravenously to correct hyponatremia (low sodium levels) and restore electrolyte balance in patients unable to take oral supplements .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biotechnology | Carbon source for bacteria | Enhances growth and DNA yield |

| Industrial | Textile neutralization | Improves fabric quality |

| Concrete | Sealant | Eco-friendly alternative to epoxies |

| Food | Preservative/Flavoring agent | Extends shelf life; safe for consumption |

| Medicine | Treatment of metabolic acidosis | Corrects pH levels; replenishes electrolytes |

Case Studies

- Biotechnological Research : A study demonstrated that using sodium acetate increased DNA yield by 30% during isolation procedures compared to traditional methods using other salts.

- Food Industry Application : Research on snack foods showed that products flavored with sodium acetate had a significantly longer shelf life compared to those without it, highlighting its effectiveness as a preservative.

- Medical Efficacy : Clinical trials indicated that sodium acetate infusion was equally effective as sodium bicarbonate in treating severe metabolic acidosis without causing hypotension or other adverse effects commonly associated with bicarbonate therapy.

Wirkmechanismus

Sodium acetate exerts its effects through various mechanisms:

Buffering Agent: In buffer solutions, sodium acetate helps maintain a stable pH by reacting with acids and bases.

Electrolyte Replenisher: When administered intravenously, sodium acetate dissociates into sodium and acetate ions, which help replenish electrolytes and correct metabolic acidosis.

Heat Release: In heating pads, sodium acetate crystallizes from a supersaturated solution, releasing heat in the process.

Vergleich Mit ähnlichen Verbindungen

Sodium acetate can be compared with other similar compounds such as:

Sodium Formate: Sodium formate is the sodium salt of formic acid. It is used in dyeing and printing textiles, similar to sodium acetate, but has different chemical properties and applications.

Sodium Propionate: Sodium propionate is the sodium salt of propionic acid. It is used as a food preservative, similar to sodium acetate, but has a different molecular structure and properties.

Potassium Acetate: Potassium acetate is the potassium salt of acetic acid.

Sodium acetate is unique due to its versatile applications, especially in buffering solutions and its exothermic crystallization property, which is utilized in heating pads and hand warmers .

Eigenschaften

IUPAC Name |

sodium;acetic acid;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Na/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZOKUMUHVTPBX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

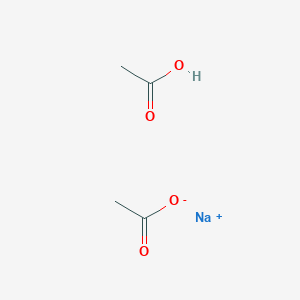

Canonical SMILES |

CC(=O)O.CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.